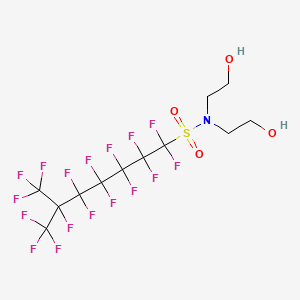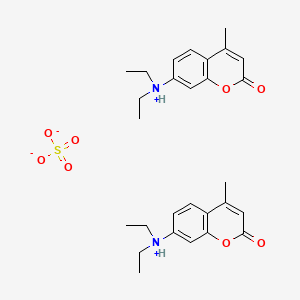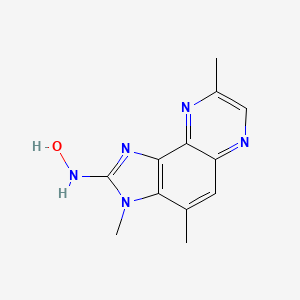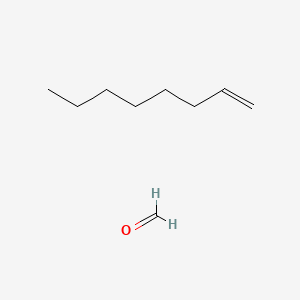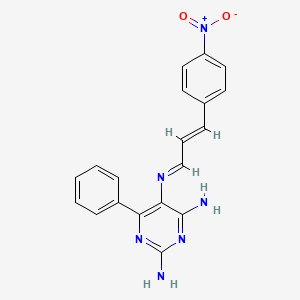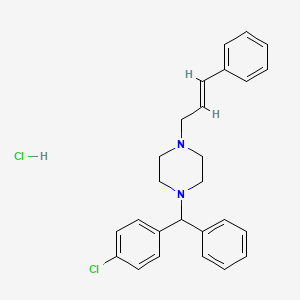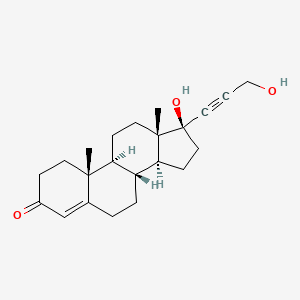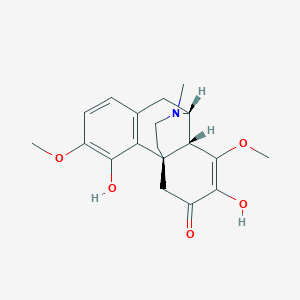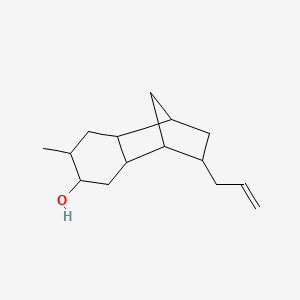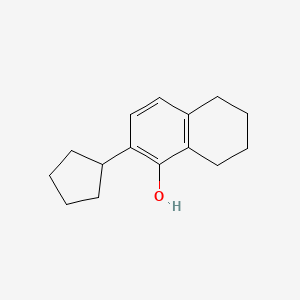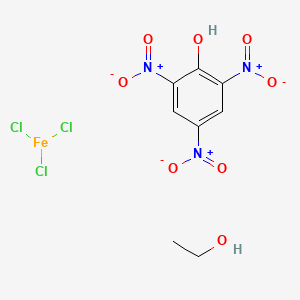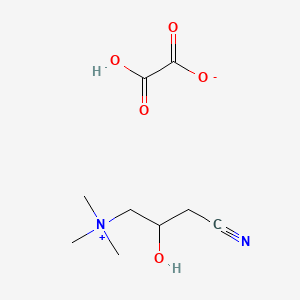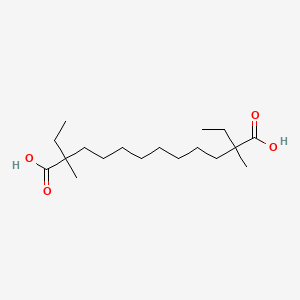
2,11-Diethyl-2,11-dimethyldodecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,11-Diethyl-2,11-dimethyldodecanedioic acid is an organic compound with the molecular formula C₁₈H₃₄O₄ It is a dicarboxylic acid derivative, characterized by the presence of two ethyl and two methyl groups attached to the dodecanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Diethyl-2,11-dimethyldodecanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of dodecanedioic acid with ethyl and methyl groups under controlled conditions. The reaction may involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid groups, followed by the addition of ethyl and methyl halides to introduce the respective alkyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents may be employed to facilitate the reactions and improve efficiency. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,11-Diethyl-2,11-dimethyldodecanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of new alkyl or functional group derivatives.
Applications De Recherche Scientifique
2,11-Diethyl-2,11-dimethyldodecanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,11-Diethyl-2,11-dimethyldodecanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanedioic acid: The parent compound without the ethyl and methyl substitutions.
2,11-Dimethyldodecanedioic acid: A similar compound with only methyl substitutions.
2,11-Diethyldodecanedioic acid: A similar compound with only ethyl substitutions.
Uniqueness
2,11-Diethyl-2,11-dimethyldodecanedioic acid is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. This dual substitution pattern can lead to distinct interactions with enzymes, receptors, and other molecules, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
85018-92-4 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2,11-diethyl-2,11-dimethyldodecanedioic acid |
InChI |
InChI=1S/C18H34O4/c1-5-17(3,15(19)20)13-11-9-7-8-10-12-14-18(4,6-2)16(21)22/h5-14H2,1-4H3,(H,19,20)(H,21,22) |
Clé InChI |
IWZAMHOGQRTLIT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCCCCCCCC(C)(CC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


